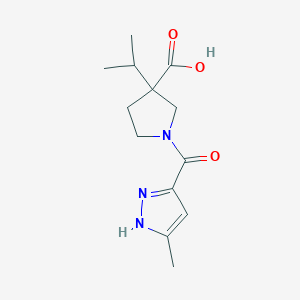
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIMP and is a pyridine derivative that contains an imidazole moiety. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of DIMP is not fully understood, but it is believed to act as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DIMP has a low toxicity profile and is well-tolerated.
实验室实验的优点和局限性
DIMP has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. DIMP is also relatively easy to synthesize using various methods. However, DIMP has some limitations such as its high cost and limited availability.
未来方向
There are several future directions for the study of DIMP. One direction is to further investigate the mechanism of action of DIMP and its potential use as a drug candidate for the treatment of various diseases. Another direction is to explore the use of DIMP as a pesticide in agriculture and its potential impact on the environment. Additionally, the use of DIMP as a precursor for the synthesis of metal-organic frameworks can be further explored for its potential applications in material science.
Conclusion
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of DIMP include further investigation of its mechanism of action, its potential use as a drug candidate, and its applications in agriculture and material science.
合成方法
DIMP can be synthesized using various methods such as the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with imidazole in the presence of a reducing agent such as sodium borohydride. The synthesis of DIMP can also be achieved using a one-pot method that involves the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde and sodium borohydride in the presence of a base. These methods have been optimized to achieve high yields of DIMP.
科学研究应用
DIMP has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, DIMP has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DIMP has also been studied for its potential use as a pesticide in agriculture due to its insecticidal properties. In material science, DIMP has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
2,6-dichloro-3-(imidazol-1-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-2-1-7(9(11)13-8)5-14-4-3-12-6-14/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXKQKDSNZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN2C=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)pyridine-2-carboxylic acid](/img/structure/B6634202.png)

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)